molecular formula C18H12F3N3 B2813064 4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzonitrile CAS No. 881940-67-6

4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzonitrile

Cat. No.: B2813064
CAS No.: 881940-67-6
M. Wt: 327.31
InChI Key: MTIZAVWZBQDRCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzonitrile is a complex organic compound that features a quinoline core substituted with a trifluoromethyl group and a benzonitrile moiety

Preparation Methods

The synthesis of 4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the trifluoromethyl group and the benzonitrile moiety. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C). Industrial production methods may involve optimization of these steps to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the reduction of the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline core, especially at positions activated by the trifluoromethyl group. Common reagents include sodium hydride (NaH) and alkyl halides.

Scientific Research Applications

4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.

    Biology: This compound can be used as a probe in biological studies to investigate the interactions of quinoline derivatives with biological targets.

    Industry: The compound’s unique properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzonitrile can be compared with other quinoline derivatives, such as:

    4-Aminoquinoline: Known for its antimalarial activity, this compound lacks the trifluoromethyl and benzonitrile groups, which may affect its pharmacokinetic properties.

    7-Chloroquinoline: Another antimalarial agent, it features a chlorine atom instead of a trifluoromethyl group, leading to different electronic and steric effects.

    2-Methylquinoline: This simpler derivative lacks the additional functional groups, making it less versatile for certain applications.

Properties

IUPAC Name

4-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3/c1-11-8-16(24-14-5-2-12(10-22)3-6-14)15-7-4-13(18(19,20)21)9-17(15)23-11/h2-9H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIZAVWZBQDRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.